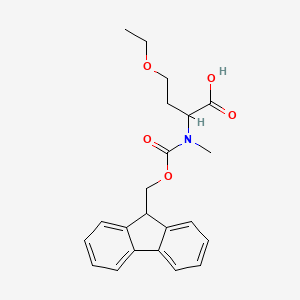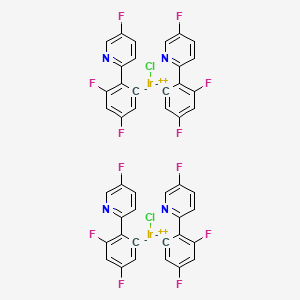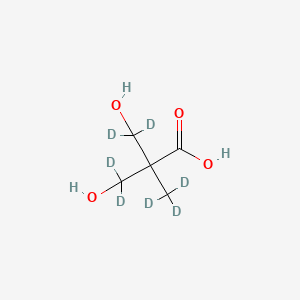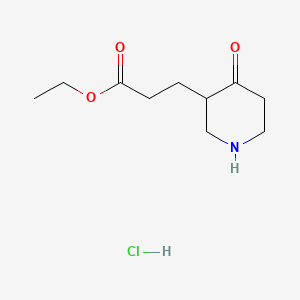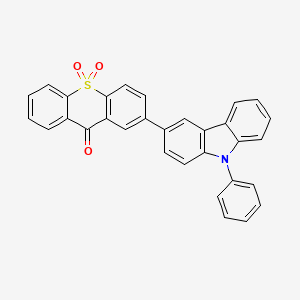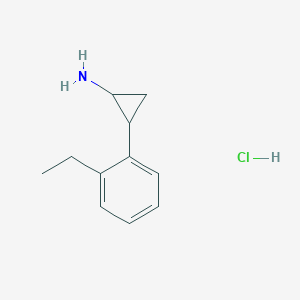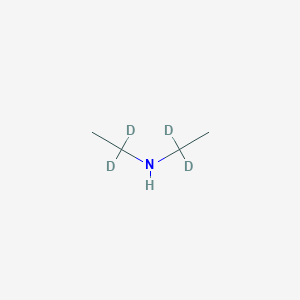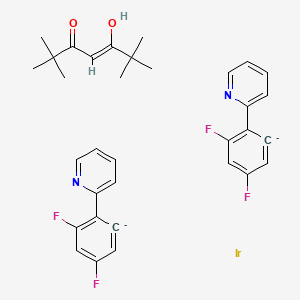
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is a complex organometallic compound. It is known for its unique properties and applications in various fields, including organic light-emitting diodes (OLEDs) and catalysis. The compound is characterized by the presence of iridium, a transition metal, which imparts unique photophysical and chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one . The reaction is carried out under inert conditions, often using nitrogen or argon atmospheres to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The compound is typically produced in powder form and stored under inert conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state complexes .
Applications De Recherche Scientifique
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species.
Industry: Widely used in the production of OLEDs for display and lighting applications.
Mécanisme D'action
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium involves the interaction of the iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of excited states that can transfer energy to other molecules. This property is particularly useful in OLEDs, where the compound acts as a phosphorescent emitter. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
Comparaison Avec Des Composés Similaires
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: can be compared with other similar compounds, such as:
Tris(2-phenylpyridine)iridium(III): Known for its use in OLEDs but lacks the fluorine atoms that enhance the photophysical properties of the target compound.
Cyclometalated iridium complexes: These compounds also exhibit luminescent properties but may differ in their emission wavelengths and stability.
The uniqueness of This compound lies in its specific ligand structure, which imparts distinct photophysical and chemical properties, making it highly suitable for advanced applications in OLEDs and catalysis .
Propriétés
Formule moléculaire |
C33H32F4IrN2O2-2 |
|---|---|
Poids moléculaire |
756.8 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |
InChI |
InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-; |
Clé InChI |
PYXVTIFTFZWJMC-JKSWPDJKSA-N |
SMILES isomérique |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


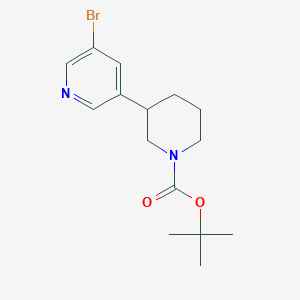
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
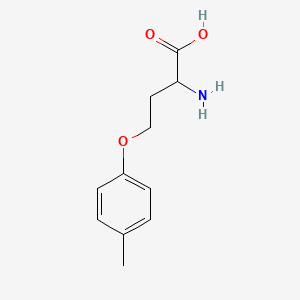
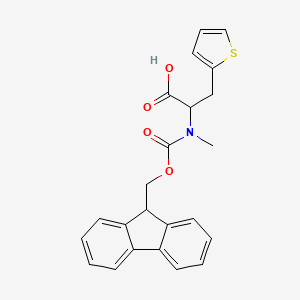
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
